N-(2,6-dimethylphenyl)-3-oxobutanamide
Overview
Description
“N-(2,6-dimethylphenyl)-3-oxobutanamide” is a chemical compound. It is also known as "2-chloro-N-(2,6-dimethylphenyl)acetamide" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis process of a similar compound, levobupivacaine hydrochloride, has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes l-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .
Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylphenyl)-3-oxobutanamide” can be represented by the formula C12H18N2O . The structure of a similar compound, “N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine”, has been analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-dimethylphenyl)-3-oxobutanamide” include a density of 1.2±0.1 g/cm3, a boiling point of 316.8±30.0 °C at 760 mmHg, and a melting point of 150-151 °C (lit.) .
Scientific Research Applications
Antibacterial and Antifungal Applications
Research suggests potential antibacterial and antifungal applications, as well as uses in anthelmintic treatments and as fingerprint agents .
Local Anesthetic Use
It has been used as a local anesthetic drug for treating arrhythmias and chronic neuropathic pain via peripheral nerve blocking without significant side effects .
Safety and Hazards
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)-3-oxobutanamide, also known as Tocainide, primarily targets cardiac sodium channels . These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal functioning of the heart .
Mode of Action
Tocainide interacts with its targets by binding preferentially to the inactive state of the sodium channels . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of Tocainide are mediated through effects on sodium channels in Purkinje fibers .
Biochemical Pathways
The primary biochemical pathway affected by Tocainide is the sodium-potassium pump mechanism in cardiac cells . Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Pharmacokinetics
Tocainide is well absorbed following oral administration, with a bioavailability approaching 100 percent . It undergoes extensive first-pass metabolism, resulting in a relatively low bioavailability of around 53% . The major route of metabolism involves N-acetylation to form specific metabolites .
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of excitability in myocardial cells . By blocking sodium channels, Tocainide decreases the maximum rate of rise of phase 0 in these cells, which can lead to a decrease in the action potential amplitude . This results in a decrease in the excitability of the cells, which can help to control arrhythmias .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-4-6-9(2)12(8)13-11(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVRDNPIOIFXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355229 | |
Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-oxobutanamide | |
CAS RN |
52793-02-9 | |
Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-Acetoacetoxylidide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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